molecular formula C14H17NO2 B2903498 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one CAS No. 1368051-46-0

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one

Cat. No.: B2903498
CAS No.: 1368051-46-0
M. Wt: 231.295
InChI Key: NRHNZFIXNBDEBM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one (CAS: 2344680-14-2) is a spirocyclic compound featuring a bicyclic framework with a benzyl substituent on the nitrogen atom. Its molecular formula is C₁₅H₁₉NO, and it has a molecular weight of 229.32 g/mol . The spiro center at the 5-position connects a tetrahydrofuran-like oxygen-containing ring (2-oxa) and a nitrogen-containing azaspiro ring. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-6-7-15(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHNZFIXNBDEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1=O)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method includes the use of a cyclization reaction where benzylamine reacts with a cyclic ketone in the presence of a base to form the spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of benzyl derivatives with various functional groups.

Scientific Research Applications

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one and related compounds:

Compound Name CAS Number Molecular Formula Key Features Biological Activity Reference
This compound 2344680-14-2 C₁₅H₁₉NO Spirocyclic, benzyl group, oxygen-nitrogen heterocycles Not explicitly reported; structural analogs suggest CNS or antimicrobial potential
2-Iodo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one - C₉H₁₃IO₂ Bicyclic lactone, iodine substituent Antimicrobial (inhibits S. aureus, E. coli, C. albicans)
5-Methyl-5-azaspiro[3.5]nonan-8-one 1512434-92-2 C₉H₁₅NO Spirocyclic, methyl group No reported activity; simpler scaffold for SAR studies
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one 2725791-17-1 C₁₅H₁₉NO₃ Oxygen-rich spiro system, benzyloxymethyl substituent Unreported; structural similarity to CNS-active spiroketals
2-Hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one - C₉H₁₄O₃ Bicyclic hydroxylactone (biotransformation product) Weak antimicrobial activity (S. aureus, P. fluorescens)

Key Observations

Structural Diversity: The spirocyclic framework of this compound distinguishes it from bicyclic lactones (e.g., 2-iodo-4-methyl-9-oxabicyclo derivatives), which exhibit broader antimicrobial activity due to halogen substituents .

Biological Activity :

  • Halogenated lactones (e.g., iodolactones) show stronger antimicrobial effects than hydroxylactones, suggesting electronegative substituents enhance bioactivity .
  • The benzyl group in the target compound may confer selectivity for eukaryotic targets (e.g., neurotransmitter receptors) over prokaryotic systems, though experimental validation is needed .

Conformational Stability: Spirocyclic systems (e.g., 5-azaspiro[3.5]nonan-8-one derivatives) exhibit rigid puckered conformations, as defined by Cremer-Pople coordinates, enhancing metabolic stability compared to flexible bicyclic analogs .

Biological Activity

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.3 g/mol
  • CAS Number : 1368051-46-0

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with a cyclic ketone under specific conditions, often utilizing bases and solvents like ethanol or methanol to facilitate cyclization. The industrial production may involve continuous flow reactors and advanced purification techniques to ensure high purity levels .

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Case studies have demonstrated that this compound shows significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Properties

In vitro studies have revealed that this compound can inhibit the proliferation of cancer cell lines, including prostate (PC3) and breast cancer (MCF7) cells. The compound's spirocyclic structure is believed to enhance its binding affinity to specific cancer-related targets, potentially modulating pathways involved in cell growth and apoptosis .

The exact mechanism of action for this compound is still under investigation but is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors in cancer cells, altering signaling pathways that control cell growth and apoptosis .
  • Stability Enhancement : The spirocyclic structure contributes to the compound's stability and bioavailability, which are crucial for its effectiveness as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Difference
This compoundSpirocyclic ketoneContains a ketone functional group
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonaneSpirocyclic with additional NContains an additional nitrogen atom
5-Benzyl-2-oxa-5azaspiro[3.5]nonan-8-aminoSpirocyclic amineContains an amine instead of a ketone

Applications in Research and Industry

The unique properties of this compound make it a valuable building block in organic synthesis and drug development:

  • Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent makes it a candidate for further drug development.
  • Material Science : Used in the development of new materials with unique properties due to its structural characteristics .
  • Pharmaceutical Development : Investigated for its pharmacokinetic properties that could lead to improved therapeutic agents .

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